molecular formula C13H17NO2 B2429945 1-(4-Isopropoxyphenyl)pyrrolidin-2-one CAS No. 1226146-02-6

1-(4-Isopropoxyphenyl)pyrrolidin-2-one

Cat. No.: B2429945
CAS No.: 1226146-02-6
M. Wt: 219.284
InChI Key: NFWOHTRRZLRVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The compound features a pyrrolidinone ring substituted with a 4-isopropoxyphenyl group, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(4-Isopropoxyphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Isopropoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Isopropoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(4-Isopropoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: The parent compound without the 4-isopropoxyphenyl substitution.

    4-Phenylpyrrolidin-2-one: A similar compound with a phenyl group instead of the isopropoxyphenyl group.

    N-Substituted pyrrolidinones: Compounds with various substituents on the nitrogen atom of the pyrrolidinone ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(2)16-12-7-5-11(6-8-12)14-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWOHTRRZLRVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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